![molecular formula C23H22N6O5 B2873497 N-(4-((2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1207048-92-7](/img/structure/B2873497.png)
N-(4-((2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each targeting a different functional group. For example, the furan ring could be synthesized using a Paal-Knorr Furan Synthesis . The pyridazine ring could be formed through a series of reactions involving hydrazine and a diketone. The carbamoyl group could be introduced through a reaction with an isocyanate .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and pyridazine rings would introduce aromaticity into the structure, which could affect the compound’s reactivity and stability .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the various functional groups it contains. For example, the furan ring is known to undergo reactions with electrophiles due to the electron-rich nature of the oxygen atom . The carbamoyl group could undergo hydrolysis under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of multiple aromatic rings could increase the compound’s stability and affect its solubility in various solvents .Scientific Research Applications
Synthesis and Antibacterial Activity
- Research involving the synthesis of novel compounds with furan and pyrazole derivatives has shown potential antibacterial activity. For example, compounds synthesized from reactions involving furan-2-carbohydrazides and hydrazine hydrate have been tested for their antibacterial properties, indicating the role of such molecules in developing new antimicrobial agents (Aghekyan et al., 2020).
Heterocyclic Chemistry and Drug Synthesis
- The chemical reactions and syntheses of heterocyclic compounds, including those with pyrazole and furan components, are crucial for pharmaceutical development. Studies have detailed the synthesis of various heterocycles attached or fused to the furan moiety, aiming to investigate their pharmacological activities in future research (El‐Dean et al., 2018).
Anticancer and Antiprotozoal Applications
- Some furan and pyrazole derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against cancer cells, such as Ehrlich Ascites Carcinoma (EAC) cells, showcasing the potential for these compounds in anticancer treatments (Hassan et al., 2014). Additionally, novel dicationic imidazo[1,2-a]pyridines with furan components have shown significant antiprotozoal activity, further emphasizing the therapeutic potential of such chemical frameworks (Ismail et al., 2004).
Antimicrobial Activity
- The synthesis of compounds from visnaginone, which shares some structural similarity with the compound , has led to the discovery of potentially bioactive compounds with antibacterial, antiurease, and antioxidant activities, highlighting the broad spectrum of biological activities these molecules may possess (Sokmen et al., 2014).
Future Directions
properties
IUPAC Name |
N-[4-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethylcarbamoyl]phenyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O5/c1-28-14-17(23(27-28)33-2)22(32)25-16-7-5-15(6-8-16)21(31)24-11-12-29-20(30)10-9-18(26-29)19-4-3-13-34-19/h3-10,13-14H,11-12H2,1-2H3,(H,24,31)(H,25,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTQNTQLFAZCBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.